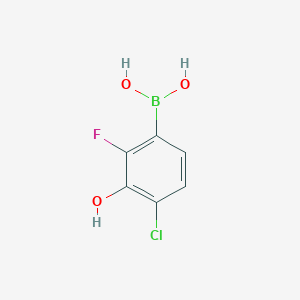

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid

Description

BenchChem offers high-quality 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloro-2-fluoro-3-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BClFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFLEBLGQHFBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901231041 | |

| Record name | B-(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-13-7 | |

| Record name | B-(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid: A Cornerstone Building Block for Kinase Inhibitor Discovery

Abstract

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid (CAS No. 1451393-13-7) is a highly functionalized arylboronic acid that has emerged as a critical structural motif in modern medicinal chemistry. Its unique substitution pattern—featuring chloro, fluoro, and hydroxyl groups—provides a strategic combination of steric and electronic properties, enabling potent and selective interactions with biological targets. This guide offers an in-depth technical overview of its physicochemical properties, validated synthetic and purification protocols, and core applications, with a particular focus on its pivotal role in the synthesis of kinase inhibitors, such as those targeting the Fibroblast Growth Factor Receptor (FGFR) family. We provide field-proven insights into its reactivity, handling, and the causal logic behind key experimental choices, aimed at researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of a Multifunctional Reagent

In the landscape of drug discovery, particularly in oncology, the development of small-molecule kinase inhibitors remains a paramount objective.[1] Arylboronic acids are indispensable tools in this endeavor, serving as key precursors in palladium-catalyzed cross-coupling reactions to construct the complex biaryl scaffolds common in these therapeutics.[2]

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is a premier example of a "designer" building block. Its constituent parts are not arbitrary; each functional group serves a distinct purpose:

-

The Boronic Acid Moiety: The primary reactive handle for Suzuki-Miyaura cross-coupling, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[3]

-

The Fluoro Group: Located ortho to the boronic acid, the fluorine atom modulates the acidity and reactivity of the boronic acid. In the final drug molecule, it often acts as a hydrogen bond acceptor or a metabolic blocker, enhancing binding affinity and pharmacokinetic properties.[4]

-

The Chloro Group: Positioned para to the boronic acid, this halogen can occupy hydrophobic pockets within a kinase active site and provides an additional vector for molecular design.[4]

-

The Hydroxyl Group: As a hydrogen bond donor and acceptor, the phenolic hydroxyl is frequently crucial for anchoring a ligand to the hinge region of a kinase active site.[5]

This guide synthesizes the available technical data and procedural knowledge to provide a comprehensive resource for the effective utilization of this high-value chemical intermediate.

Chapter 1: Physicochemical Properties and Structural Analysis

A thorough understanding of a reagent's physical and chemical properties is the foundation of its successful application. The key identifiers and properties of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid are summarized below.

| Property | Value | Source |

| CAS Number | 1451393-13-7 | [6][7] |

| Molecular Formula | C₆H₅BClFO₃ | [6] |

| Molecular Weight | 190.37 g/mol | [6] |

| Appearance | Typically an off-white to light-colored solid | [1] |

| IUPAC Name | (4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid | [6] |

| Solubility | Soluble in polar organic solvents such as methanol, THF, and DMSO. Limited solubility in water and nonpolar solvents. | General Knowledge |

| Stability | Stable under recommended storage conditions.[8] Prone to dehydration to form cyclic boroxine anhydrides, especially upon heating or prolonged storage if not perfectly dry.[9] | General Knowledge |

Spectroscopic Signature: While specific spectra for this exact compound are not publicly available, the expected signatures are:

-

¹H NMR (in DMSO-d₆): Aromatic protons would appear as multiplets in the 6.8-7.5 ppm range. The two hydroxyl protons on the boron atom and the phenolic hydroxyl proton would appear as broad singlets, with chemical shifts highly dependent on concentration and residual water content.

-

¹³C NMR (in DMSO-d₆): Six distinct aromatic carbon signals, with chemical shifts influenced by the attached substituents. The C-B bond would cause the ipso-carbon to appear as a broad, low-intensity signal.

-

¹⁹F NMR (in DMSO-d₆): A singlet or narrow multiplet, with a chemical shift characteristic of an aryl fluoride.

-

Mass Spectrometry (ESI-): A prominent peak at m/z = 189/191, corresponding to [M-H]⁻, showing the characteristic isotopic pattern for one chlorine atom.

Chapter 2: Synthesis and Purification

The synthesis of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is a multi-step process that requires careful control of reaction conditions, particularly temperature. The most logical and field-proven route involves a directed ortho-metalation of a protected phenol precursor, followed by borylation and subsequent deprotection.[5][10]

Synthetic Workflow Diagram

The overall synthetic strategy is depicted below. The key is to use the methoxy group as both a protecting group for the phenol and a director for the lithiation step.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established methods for analogous compounds.[10][11]

PART A: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 1-chloro-3-fluoro-2-methoxybenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF, approx. 10 mL per mmol of starting material).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

-

Causality Check: The methoxy group directs the lithium to the C4 position (ortho to the fluorine and meta to the chlorine), the most acidic proton. The extremely low temperature is critical to prevent side reactions and decomposition of the lithiated intermediate.

-

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Borylation: Add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature at -78 °C.

-

Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Quenching & Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly quench by adding 2 M hydrochloric acid (HCl) until the pH is ~1-2. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-fluoro-3-methoxyphenylboronic acid.

PART B: Demethylation to 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid

-

Reaction Setup: Dissolve the crude product from Part A in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C.

-

Deprotection: Slowly add boron tribromide (BBr₃, 1.0 M in DCM, 1.5-2.0 equiv) dropwise.

-

Expert Insight: BBr₃ is a powerful Lewis acid ideal for cleaving aryl methyl ethers. An excess is used to drive the reaction to completion. The reaction is highly exothermic and releases HBr gas, requiring a well-ventilated fume hood and careful quenching.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quenching: Carefully and slowly quench the reaction by adding it to a stirred mixture of ice and water.

-

Extraction & Purification: Extract the product with ethyl acetate. The desired product may be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel. The final product should be dried under high vacuum to remove residual solvents and water.

Chapter 3: Chemical Reactivity and Key Applications

The primary utility of 4-chloro-2-fluoro-3-hydroxyphenylboronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds.[3][12]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Case Study: Application in FGFR Inhibitor Synthesis

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose dysregulation is implicated in various cancers.[14] Potent and selective FGFR inhibitors are therefore highly sought-after oncology therapeutics. Many advanced FGFR inhibitors, such as the clinical candidate AZD4547, feature a substituted biaryl core.[11][15]

While the exact synthesis of AZD4547 may use a different precursor, 4-chloro-2-fluoro-3-hydroxyphenylboronic acid represents a key building block for next-generation inhibitors targeting the same chemical space.[5][16]

Synthetic Rationale: In the development of FGFR inhibitors, chemists often couple a heterocyclic core (Ar¹-X, e.g., a substituted pyrazole or indazole) with a highly functionalized phenyl ring (Ar²), provided by our boronic acid.[5][17]

-

Challenge: Direct Suzuki coupling using the unprotected 4-chloro-2-fluoro-3-hydroxyphenylboronic acid can be problematic. The phenolic hydroxyl group can interfere with the catalyst and is prone to side reactions. Furthermore, ortho/para-substituted phenolboronic acids can undergo rapid protodeboronation (loss of the boronic acid group).[5]

-

Field-Proven Solution: The most robust and reliable strategy is to perform the Suzuki coupling using the methoxy-protected intermediate, 4-chloro-2-fluoro-3-methoxyphenylboronic acid . The final step of the synthesis is then the deprotection of the methoxy ether to reveal the crucial phenolic hydroxyl group, which is often essential for potent biological activity.[5][17] This approach ensures higher yields and a cleaner reaction profile for the critical C-C bond formation.

Chapter 4: Handling, Storage, and Safety

As with all boronic acids, proper handling and storage are essential to maintain the reagent's integrity and ensure user safety.

Safety Profile:

-

GHS Hazard Statements: Based on data for analogous compounds, 4-chloro-2-fluoro-3-hydroxyphenylboronic acid should be treated as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][18]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19]

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.[19]

Storage and Stability:

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19] For long-term storage, refrigeration (2-8 °C) is recommended.[1]

-

Incompatibilities: Keep away from strong oxidizing agents and moisture.[8]

-

Boroxine Formation: Phenylboronic acids have a propensity to lose water to form a trimeric cyclic anhydride called a boroxine. While this process is often reversible upon exposure to water during reaction work-up, it changes the molecular weight of the solid reagent. For reactions requiring precise stoichiometry, it is best to use a freshly opened or properly stored bottle, or to analyze the boronic acid/boroxine ratio beforehand.

Conclusion

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is more than just a catalogue chemical; it is a product of rational design, embodying key structural features sought after in modern drug discovery. Its strategic placement of halogen and hydroxyl groups provides medicinal chemists with a powerful tool to probe and optimize ligand-protein interactions. While its direct use in coupling reactions requires careful consideration of protecting group strategies, the insights provided in this guide—from synthesis to application—are intended to empower researchers to leverage its full potential in the development of next-generation therapeutics, particularly in the competitive field of kinase inhibitor research.

References

-

United States Patent US8822730B2. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.

-

García-Alvarez, M. C., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. National Institutes of Health.

-

ResearchGate. (2025). Design of new FGFR inhibitors.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

-

ResearchGate. (n.d.). Chemical structure of AZD4547.

-

Li, N., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling.

-

Scott, J. S., et al. (2021). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. ACS Publications.

-

ChemicalBook. (n.d.). 4-Chloro-2-fluorophenylboronic acid synthesis.

-

Fisher Scientific. (2010). Safety Data Sheet for 4-Fluoro-2-methoxyphenylboronic acid.

-

Scott, J. S., et al. (2021). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. White Rose Research Online.

-

Organic Syntheses. (n.d.). Procedure for Suzuki-Miyaura cross-coupling reaction.

-

ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts.

-

Taylor & Francis Online. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy.

-

Fisher Scientific. (n.d.). 4-Fluoro-3-hydroxybenzeneboronic acid, 98%, Thermo Scientific.

-

National Institutes of Health. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

-

ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction.

-

Sigma-Aldrich. (2025). Safety Data Sheet for 4-Chloro-3-fluorophenylboronic acid.

-

PubChem. (n.d.). 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid.

-

Sunway Pharm Ltd. (n.d.). 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid - CAS:1451393-13-7.

Sources

- 1. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. labsolu.ca [labsolu.ca]

- 7. 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid - CAS:1451393-13-7 - Sunway Pharm Ltd [3wpharm.com]

- 8. Rational design and synthesis of a novel anti-leukemic agent targeting Bruton's tyrosine kinase (BTK), LFM-A13 [alpha-cyano-beta-hydroxy-beta-methyl-N-(2, 5-dibromophenyl)propenamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 18. 1451393-44-4|(4-Chloro-2-fluoro-3-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 19. In vivo effects of AZD4547, a novel fibroblast growth factor receptor inhibitor, in a mouse model of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the NMR Spectral Analysis of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is a substituted arylboronic acid of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures, making it a valuable reagent in the development of novel therapeutic agents. The precise structural elucidation of this compound is paramount for its effective application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.

This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid. As a Senior Application Scientist, this document synthesizes theoretical predictions with field-proven insights to offer a robust framework for researchers working with this and structurally related compounds. Due to the limited availability of public experimental spectra for this specific molecule, this guide will focus on a detailed prediction and interpretation of the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra, grounded in the fundamental principles of NMR and data from analogous structures.

The Structural Landscape: Predicting NMR Signatures

The chemical structure of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid, with its unique substitution pattern on the phenyl ring, gives rise to a distinct set of NMR signals. The interplay of the electron-withdrawing and electron-donating effects of the chloro, fluoro, hydroxyl, and boronic acid groups dictates the chemical environment of each nucleus, influencing their chemical shifts and coupling constants.

Predicted NMR Spectral Data for 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid

| Nucleus | Predicted Chemical Shift (δ) / ppm | Predicted Multiplicity | Predicted Coupling Constants (J) / Hz |

| ¹H NMR | |||

| H-5 | 7.20 - 7.40 | Doublet of doublets (dd) | ³J(H-H) ≈ 8.0, ⁴J(H-F) ≈ 2.0 |

| H-6 | 7.00 - 7.20 | Doublet of doublets (dd) | ³J(H-H) ≈ 8.0, ³J(H-F) ≈ 9.0 |

| -OH | 9.50 - 10.50 | Broad singlet | - |

| -B(OH)₂ | 8.00 - 8.50 | Broad singlet | - |

| ¹³C NMR | |||

| C-1 (C-B) | 125 - 135 | Broad | - |

| C-2 (C-F) | 158 - 162 | Doublet | ¹J(C-F) ≈ 240 - 250 |

| C-3 (C-OH) | 145 - 150 | Doublet | ²J(C-F) ≈ 15 - 20 |

| C-4 (C-Cl) | 120 - 125 | Singlet | - |

| C-5 | 128 - 132 | Doublet | ⁴J(C-F) ≈ 1 - 3 |

| C-6 | 118 - 122 | Doublet | ²J(C-F) ≈ 20 - 25 |

| ¹⁹F NMR | |||

| F-2 | -110 to -120 | Doublet of doublets (dd) | ³J(F-H6) ≈ 9.0, ⁴J(F-H5) ≈ 2.0 |

| ¹¹B NMR | |||

| B-1 | 28 - 32 | Broad singlet | - |

Note: These are predicted values and may vary depending on the solvent, concentration, and temperature.

Detailed Spectral Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show two distinct aromatic signals, along with broad signals for the hydroxyl and boronic acid protons.

-

Aromatic Protons (H-5 and H-6): The two aromatic protons are in different chemical environments and will appear as doublets of doublets. H-5 will be coupled to H-6 (³J, ortho coupling, typically 7-9 Hz) and to the fluorine atom at C-2 (⁴J, meta coupling, typically 1-3 Hz). H-6 will be coupled to H-5 (³J, ortho coupling) and the fluorine atom (³J, ortho coupling, typically 8-10 Hz). The electron-withdrawing effects of the adjacent chloro and boronic acid groups will likely shift H-5 downfield relative to H-6.

-

Hydroxyl and Boronic Acid Protons: The protons of the hydroxyl (-OH) and boronic acid [-B(OH)₂] groups are acidic and will typically appear as broad singlets due to chemical exchange with the solvent and with each other. Their chemical shifts can be highly variable and are dependent on concentration, temperature, and the solvent used. In deuterated methanol (CD₃OD), these peaks may be diminished or absent due to exchange with deuterium.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. Due to the presence of fluorine, several carbon signals will exhibit C-F coupling.

-

C-1 (Carbon attached to Boron): The signal for the carbon atom directly attached to the boron, C-1, is often broadened due to the quadrupolar nature of the boron nucleus. Its chemical shift is influenced by the electronegativity of the attached substituents.

-

C-2 (Carbon attached to Fluorine): This carbon will show a large one-bond coupling constant (¹J(C-F)) of approximately 240-250 Hz, appearing as a doublet. This is a characteristic feature for carbons directly bonded to fluorine.

-

Other Aromatic Carbons: The remaining aromatic carbons will also be affected by the fluorine atom, showing smaller two-bond (²J), three-bond (³J), and four-bond (⁴J) C-F couplings, which will aid in their assignment. The chemical shifts will be influenced by the combined electronic effects of all substituents.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.[1][2]

-

F-2 Signal: A single resonance is expected for the fluorine atom at the C-2 position. This signal will be split into a doublet of doublets due to coupling with the two neighboring aromatic protons, H-6 (³J, ortho coupling) and H-5 (⁴J, meta coupling). The chemical shift will be in the typical range for an aryl fluoride.[2]

¹¹B NMR Spectroscopy

¹¹B NMR is a crucial tool for characterizing boronic acids, providing direct insight into the boron center.[3]

-

B-1 Signal: A single, typically broad signal is expected in the ¹¹B NMR spectrum.[3] The chemical shift for a trigonal planar (sp² hybridized) arylboronic acid usually falls in the range of +28 to +32 ppm.[4] The broadness of the signal is due to the quadrupolar relaxation of the ¹¹B nucleus (I = 3/2).[5] It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which resonate at a slightly different chemical shift (around +33 ppm).[4]

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra of arylboronic acids requires careful attention to experimental parameters to overcome challenges such as poor solubility and the tendency to form oligomers.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid.

-

Choose a suitable deuterated solvent. Deuterated methanol (CD₃OD) is often a good choice as it can help break up the boroxine trimers that can form from the dehydration of boronic acids. Deuterated dimethyl sulfoxide (DMSO-d₆) is another option if solubility is an issue.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry NMR tube. Gentle warming or sonication may be necessary to aid dissolution.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Set the spectral width to cover the range of approximately 0 to 180 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

A relaxation delay of 2 seconds is generally sufficient.

-

-

¹⁹F NMR Acquisition:

-

Use a standard single-pulse experiment, typically with proton decoupling.

-

Set the spectral width to encompass the expected chemical shift range for aryl fluorides (e.g., -100 to -130 ppm).

-

¹⁹F is a highly sensitive nucleus, so a small number of scans (e.g., 16-32) is usually adequate.

-

-

¹¹B NMR Acquisition:

-

Use a quartz NMR tube if possible to avoid the broad background signal from borosilicate glass.[5]

-

A single-pulse experiment is typically used.

-

Set the spectral width to cover the range of approximately +80 to -20 ppm.

-

The number of scans will depend on the concentration, but 128-1024 scans are common.

-

A baseline correction, particularly a polynomial function, may be necessary to correct for the broad signal from the probe background.

-

Data Interpretation and Structural Verification

The collective NMR data provides a self-validating system for the structural confirmation of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid. The logical flow of this verification process is outlined below.

Caption: Logical workflow for structural verification using multinuclear NMR data.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can more effectively interpret their experimental data and confirm the structure and purity of this important synthetic building block. The provided experimental protocol offers a practical starting point for acquiring high-quality NMR data for this class of compounds. As with any analytical endeavor, a multi-technique approach, including mass spectrometry and elemental analysis, should be used for unambiguous characterization.

References

- Todd, L. J., & Siedle, A. R. (1979). NMR studies of Boranes, Carboranes and Heteroatom Boranes. Progress in Nuclear Magnetic Resonance Spectroscopy, 13, 87-176.

- Wrackmeyer, B. (1979). Carbon-13 NMR Spectroscopy of Boron Compounds. Progress in Nuclear Magnetic Resonance Spectroscopy, 12, 227-259.

-

San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. Retrieved from [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

University of Ottawa. (n.d.). Boron NMR. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 71597-85-8|4-Hydroxyphenylboronic acid|BLD Pharm [bldpharm.com]

- 2. 4-Chloro-3-fluorophenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid - CAS:1451393-13-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

A Technical Guide to the Spectroscopic Analysis of 4-Chloro-2-fluoro-3-hydroxyphenylboronic Acid

Introduction

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is a substituted aromatic boronic acid of significant interest to researchers in medicinal chemistry and drug development. Its unique combination of functional groups—a hydroxyl group, and chloro and fluoro substituents on the phenyl ring—makes it a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the creation of complex molecular architectures. The precise structural verification and quality control of such intermediates are paramount to the success of multi-step syntheses and the integrity of final compounds.

This technical guide provides an in-depth analysis of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, the aim is not merely to present data but to explain the causality behind the expected spectral features. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation for this class of compounds. Every protocol described herein is designed to be a self-validating system, ensuring technical accuracy and trustworthiness in your analytical endeavors.

Molecular Profile and Chemical Properties

A foundational understanding of the subject molecule is critical before delving into its spectroscopic characterization. The key identifiers and computed properties for 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | (4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid | - |

| CAS Number | 1451393-44-4 | [1] |

| Molecular Formula | C₆H₅BClFO₃ | - |

| Molecular Weight | 190.37 g/mol | (Calculated) |

| SMILES | OB(c1ccc(c(c1F)O)Cl)O | [1] |

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of IR radiation, we can identify the functional groups present in the molecule, providing a molecular "fingerprint." For a multi-functionalized compound like 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid, IR spectroscopy is indispensable for confirming the presence of its key chemical motifs.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For solid samples, ATR-FTIR is a rapid and reliable method that requires minimal sample preparation. The causality behind this choice is the elimination of the need for KBr pellet preparation, which can be affected by atmospheric moisture, a critical consideration for hygroscopic boronic acids.

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics. The instrument is typically equipped with a liquid nitrogen-cooled MCT/A detector for high sensitivity.[2]

-

Background Scan: Before analyzing the sample, a background spectrum must be collected. This is done with a clean ATR crystal (typically diamond or germanium). This step is crucial as it records the absorbance of ambient air (CO₂, H₂O) and the crystal itself, allowing the instrument's software to subtract it from the sample spectrum.

-

Sample Application: Place a small amount (typically a few milligrams) of the solid 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is vital for obtaining a strong, high-quality spectrum.

-

Spectrum Acquisition: Collect the sample spectrum. A typical acquisition consists of co-adding 32 or 64 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio, providing a clearer spectrum.

-

Data Processing: After acquisition, the background is automatically subtracted by the software. The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

FTIR Analysis Workflow

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Interpretation of the Expected IR Spectrum

The IR spectrum of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is expected to display a series of characteristic absorption bands. The following table outlines the anticipated peaks and their assignments, synthesized from established data for phenylboronic acids and substituted aromatic compounds.[3][4]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Rationale & Expected Appearance |

| 3600 - 3200 | O-H Stretch (phenolic & boronic acid) | Ar-OH & B-(OH)₂ | A very broad and strong band is expected due to extensive intermolecular and potentially intramolecular hydrogen bonding. This is a hallmark feature of boronic acids and phenols.[3] |

| 3100 - 3000 | C-H Stretch (aromatic) | Ar-H | Medium to weak peaks, characteristic of C-H bonds on the phenyl ring. |

| 1620 - 1580 | C=C Stretch (aromatic) | Phenyl Ring | One or more medium to strong bands indicating the aromatic ring skeletal vibrations. |

| 1470 - 1430 | C=C Stretch (aromatic) | Phenyl Ring | Further confirmation of the aromatic ring structure. |

| ~1350 | B-O Stretch (asymmetric) | B-O | A strong, characteristic peak for the boronic acid moiety. This band is a key identifier for this class of compounds.[5] |

| 1250 - 1180 | C-O Stretch (phenolic) | Ar-O-H | A strong band associated with the phenolic C-O bond. |

| 1150 - 1000 | C-F Stretch | Ar-F | A strong, sharp absorption is expected in this region, confirming the presence of the fluorine substituent. |

| 880 - 800 | C-H Out-of-plane Bend | Ar-H | The position of this band can give clues about the substitution pattern of the aromatic ring. |

| 780 - 680 | C-Cl Stretch | Ar-Cl | A medium to strong band, confirming the presence of the chlorine substituent. |

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. This data is invaluable for confirming the elemental composition and elucidating the molecular structure.

Experimental Protocol: Electrospray Ionization (ESI)-MS

Electrospray ionization is a soft ionization technique suitable for polar molecules like boronic acids, often preserving the molecular ion. It can be performed in both positive and negative ion modes.

-

Sample Preparation: Prepare a dilute solution of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The high polarity of these solvents facilitates the ESI process.

-

Instrumentation Setup (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative. Negative mode is often preferred for acidic compounds as it readily forms the deprotonated molecule [M-H]⁻.

-

Capillary Voltage: Set to an appropriate value (e.g., -3.5 to -4.5 kV) to generate a stable spray.

-

Drying Gas: Use nitrogen at a flow rate (e.g., 10 L/min) and temperature (e.g., 300-350°C) sufficient to desolvate the ions.

-

Nebulizer Pressure: Set to a pressure (e.g., 30-40 psi) that ensures efficient nebulization of the sample solution.

-

-

Sample Infusion: Introduce the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Spectrum Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). The mass analyzer (e.g., quadrupole or time-of-flight) will separate the ions based on their m/z ratio.

Interpretation of the Expected Mass Spectrum

The molecular weight of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid (C₆H₅BClFO₃) is 190.37 g/mol . A key feature in the mass spectrum will be the isotopic pattern of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).

-

Negative Ion Mode [M-H]⁻: The most prominent signal is expected to be the deprotonated molecule. This will appear as a pair of peaks:

-

m/z 189.0: Corresponding to [C₆H₄B³⁵ClFO₃]⁻

-

m/z 191.0: Corresponding to [C₆H₄B³⁷ClFO₃]⁻

-

The intensity ratio of these two peaks will be approximately 3:1 , which is a definitive indicator of the presence of a single chlorine atom.

-

| m/z (Negative Mode) | Ion Species | Notes |

| 189.0 / 191.0 | [M-H]⁻ | Molecular ion cluster. The 3:1 isotopic pattern confirms one chlorine atom. |

| 171.0 / 173.0 | [M-H - H₂O]⁻ | Loss of a water molecule from the boronic acid group. |

| 145.0 / 147.0 | [M-H - BO₂H₂]⁻ | Loss of the entire boronic acid group, B(OH)₂. |

| 43.0 | [BO₂]⁻ | A common fragment for boronic acids, representing the boronate dioxide anion.[6] |

Plausible Fragmentation Pathway

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. For this molecule, fragmentation is likely initiated by the loss of neutral molecules like water or the entire boronic acid group.

Caption: A plausible ESI fragmentation pathway for the subject molecule.

Safety and Handling

As a Senior Application Scientist, safety is the bedrock of all laboratory work. While specific toxicological data for 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is not extensively published, data from structurally similar compounds provide a reliable basis for hazard assessment.[7][8][9][10][11]

-

Hazards: Phenylboronic acid derivatives are generally classified as irritants.

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Ventilation: Handle the solid powder and its solutions in a well-ventilated fume hood to avoid inhalation.

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

Storage: Store in a cool, dry place in a tightly sealed container. Boronic acids can be sensitive to moisture and may form anhydrides.

-

Conclusion

The structural elucidation of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid can be confidently achieved through the combined application of IR spectroscopy and mass spectrometry. IR analysis provides a definitive fingerprint of the molecule's functional groups, with the broad O-H stretch and the strong B-O stretch being key diagnostic peaks. Mass spectrometry confirms the molecular weight and elemental composition through the characteristic 3:1 isotopic pattern of the [M-H]⁻ ion cluster at m/z 189/191, a direct consequence of the single chlorine atom. The observed fragmentation patterns further validate the proposed structure. By following the detailed protocols and understanding the causal relationships behind the spectral data presented in this guide, researchers can ensure the identity, purity, and quality of this important synthetic intermediate, thereby enhancing the reliability and success of their scientific endeavors.

References

-

PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

LookChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved January 27, 2026, from [Link]

-

Santucci, A., & Jujay, M. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2096. Retrieved January 27, 2026, from [Link]

-

Ferreira da Silva, F., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4059. Retrieved January 27, 2026, from [Link]

-

Sobekbio. (n.d.). 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved January 27, 2026, from [Link]

-

Bain, C. D., et al. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir, 20(10), 4020-4027. Retrieved January 27, 2026, from [Link]

-

Beilstein Journals. (n.d.). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 27, 2026, from [Link]

-

National Institutes of Health. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Retrieved January 27, 2026, from [Link]

-

YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved January 27, 2026, from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 27, 2026, from [Link]

Sources

- 1. 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid [mail.sobekbio.com]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. 4-Chloro-3-fluorophenylboronic Acid | C6H5BClFO2 | CID 2778656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. capotchem.cn [capotchem.cn]

A Technical Guide to the Solubility of 4-Chloro-2-fluoro-3-hydroxyphenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is a specialized chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its utility in creating complex, biologically active molecules through reactions like the Suzuki-Miyaura cross-coupling is well-established[1][2]. However, the successful application of this reagent is fundamentally dependent on its behavior in solution, particularly its solubility in various organic solvents. A thorough understanding of its solubility profile is critical for reaction optimization, purification, and formulation development.

This technical guide provides an in-depth analysis of the factors governing the solubility of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will establish a predictive framework based on its physicochemical properties and data from closely related analogs. Furthermore, it presents a comprehensive, field-proven experimental protocol for researchers to determine its solubility in their own laboratory settings.

Physicochemical Characteristics of 4-Chloro-2-fluoro-3-hydroxyphenylboronic Acid and Its Analogs

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The subject molecule, 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid, possesses a unique combination of functional groups that dictate its interactions with various solvents. The table below summarizes the key physicochemical properties of this compound, derived from computational models, alongside experimentally determined data for structurally similar boronic acids. This comparative approach allows for a more informed prediction of its behavior.

| Property | 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid (Predicted) | 4-Chloro-2-fluoro-3-methoxyphenylboronic acid[3] | 4-Fluoro-3-hydroxybenzeneboronic acid[4] | 3-Chloro-4-hydroxyphenylboronic acid[1] |

| Molecular Formula | C₆H₅BClFO₃ | C₇H₇BClFO₃ | C₆H₆BFO₃ | C₆H₆BClO₃ |

| Molecular Weight | ~190.37 g/mol | 204.39 g/mol | 155.92 g/mol | 172.37 g/mol |

| Appearance | Solid (Expected) | Solid | Crystalline Solid | White to pale yellow powder[1] |

| Melting Point (°C) | Not available | Not available | 264 - 266 | Not available |

| Hydrogen Bond Donors | 3 (two from B(OH)₂, one from Ar-OH) | 2 | 3 | 3 |

| Hydrogen Bond Acceptors | 4 (three from oxygens, one from fluorine) | 4 | 4 | 4 |

| Topological Polar Surface Area (TPSA) | ~70-80 Ų (Estimated) | 49.7 Ų | 60.7 Ų | 60.7 Ų |

The presence of a phenolic hydroxyl group, a boronic acid moiety, a fluorine atom, and a chlorine atom on the phenyl ring creates a molecule with significant polarity and the capacity for extensive hydrogen bonding. The boronic acid group itself can act as both a hydrogen bond donor and a Lewis acid. The phenolic hydroxyl group is also a potent hydrogen bond donor and acceptor. These features suggest a complex solubility profile that will be highly dependent on the chosen solvent system.

Core Principles Governing Solubility in Organic Solvents

The dissolution of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is governed by the interplay of several key molecular interactions. Understanding these factors allows for a rational approach to solvent selection and the prediction of solubility trends.

Hydrogen Bonding

The primary determinant of solubility for this molecule is its strong capacity for hydrogen bonding.

-

Solute-Solvent Interactions: Protic solvents (e.g., alcohols like methanol, ethanol) and polar aprortic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate, THF) are expected to be effective. These solvents can interact with the -B(OH)₂ and -OH groups, disrupting the solute's crystal lattice and facilitating dissolution.

-

Solute-Solute Interactions: In the solid state, the molecules are likely held together by strong intermolecular hydrogen bonds, forming dimers or larger aggregates. A suitable solvent must provide energetically favorable interactions to overcome these forces.

Polarity and Dipole-Dipole Interactions

The electronegative chlorine and fluorine atoms, along with the hydroxyl and boronic acid groups, create a significant molecular dipole.

-

Polar Solvents: Solvents with high dielectric constants can effectively solvate the polar regions of the molecule. Ethers and ketones are generally good solvents for boronic acids.

-

Nonpolar Solvents: Nonpolar solvents like hexanes or toluene are predicted to be poor solvents. The energy required to break the strong intermolecular forces of the solute would not be compensated by the weak van der Waals forces established with these solvents. Very low solubility in hydrocarbons is a general characteristic of phenylboronic acids.

The Challenge of Dehydration: Boroxine Formation

A critical and often overlooked aspect of boronic acid chemistry is the propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium is influenced by the solvent and temperature.

-

Impact on Solubility: The boroxine has significantly different physicochemical properties, including lower polarity and reduced hydrogen bonding capability, which drastically alters its solubility compared to the parent boronic acid.

-

Experimental Variability: This dehydration process is a primary reason for difficulties in obtaining reproducible solubility data for boronic acids. The presence of trace amounts of water in the solvent can shift the equilibrium back towards the acid form.

The following diagram illustrates the key factors influencing the dissolution process.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

-

Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range.

-

Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

-

Sample Preparation (in triplicate for each solvent):

-

Add an excess amount of solid 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid to a tared vial (e.g., add 20-30 mg). The key is to ensure undissolved solid remains at equilibrium.

-

Record the exact mass of the solid added.

-

Add a precise volume of the test solvent (e.g., 2.0 mL) to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

-

Shake the vials vigorously for a minimum of 24 hours to ensure equilibrium is reached. A longer duration (48 hours) is recommended to be certain.

-

Visually confirm that excess solid remains in each vial after the equilibration period.

-

-

Sample Processing:

-

Remove the vials from the shaker and allow them to stand for at least 30 minutes to let the undissolved solid settle.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.

-

-

Analysis and Calculation:

-

Accurately dilute a known volume of the filtered sample with the HPLC mobile phase to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Using the peak area from the chromatogram and the equation from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Conclusion

While direct, quantitative data on the solubility of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid in organic solvents remains elusive in current literature, a strong predictive framework can be established by analyzing its molecular structure and comparing it to well-documented analogs. The compound's high polarity and extensive hydrogen bonding capacity suggest preferential solubility in polar protic and aprotic organic solvents such as alcohols, ketones, and ethers, with poor solubility expected in nonpolar hydrocarbons.

For drug development professionals and synthetic chemists, the provided experimental protocol offers a reliable and systematic approach to quantify the solubility in any solvent of interest. Accurate solubility data is the cornerstone of successful process development, enabling rational solvent selection for synthesis, purification, and formulation, ultimately leading to more efficient and robust chemical processes.

References

-

Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

-

Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

-

PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-3-hydroxybenzeneboronic acid, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1 [sigmaaldrich.com]

A Technical Guide to the Stability and Storage of 4-Chloro-2-fluoro-3-hydroxyphenylboronic Acid

Abstract: 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is a valuable reagent in medicinal chemistry and drug development, primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions. The utility of this and other arylboronic acids is, however, intrinsically linked to their chemical integrity. These molecules are susceptible to several degradation pathways, including protodeboronation, oxidation, and anhydride formation, which can compromise experimental reproducibility and the quality of synthesized materials. This guide provides a comprehensive overview of the factors influencing the stability of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid, drawing upon established principles for arylboronic acid chemistry. It outlines the primary degradation mechanisms, offers detailed protocols for optimal storage and handling, and presents a systematic approach to experimental stability assessment. This document is intended for researchers, chemists, and quality control professionals who handle this class of compounds and seek to ensure their viability for research and development.

Introduction to 4-Chloro-2-fluoro-3-hydroxyphenylboronic Acid

Chemical Identity and Properties

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is a polysubstituted aromatic compound featuring a boronic acid moiety. This functional group makes it a key intermediate in organic synthesis. The presence of chloro, fluoro, and hydroxyl groups on the phenyl ring modulates the electronic properties and reactivity of the molecule, influencing both its participation in chemical reactions and its inherent stability. The electron-withdrawing nature of the fluorine and chlorine atoms can impact the Lewis acidity of the boron atom, a critical factor in its reactivity and stability.[1][2]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (4-chloro-2-fluoro-3-hydroxyphenyl)boronic acid | N/A |

| CAS Number | 1451393-44-4 | [3] |

| Molecular Formula | C₆H₅BClFO₃ | [3] |

| Molecular Weight | 190.37 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for arylboronic acids |

| SMILES | OB(c1ccc(c(c1F)O)Cl)O | [3] |

Significance in Research and Development

Arylboronic acids are indispensable tools in modern synthetic chemistry. Their primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between the aryl group of the boronic acid and an organohalide. This reaction is a cornerstone of pharmaceutical development, enabling the construction of complex molecular architectures found in many drug candidates. The specific substitution pattern of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid makes it a unique building block for creating novel bioactive molecules and for building compound libraries to study structure-activity relationships.

Caption: Structure and primary synthetic application.

The Chemical Stability of Arylboronic Acids: Core Principles

The boronic acid functional group is both a powerful synthetic tool and a source of instability. Understanding its primary degradation pathways is critical for maintaining the compound's purity and reactivity.

Major Degradation Pathways

There are three principal pathways through which arylboronic acids can degrade or transform under common laboratory conditions.

Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom. This is a common and often undesired side reaction in processes that utilize boronic acids, such as the Suzuki reaction. The propensity for protodeboronation is highly dependent on factors like temperature, pH, and the presence of metal catalysts. For many arylboronic acids, this degradation pathway effectively reduces the yield of the desired coupling product by consuming the starting material.

The boronic acid moiety is susceptible to oxidation, which typically converts the C-B bond into a C-O bond, yielding a phenol. This process can be initiated by atmospheric oxygen, residual peroxides in solvents (e.g., ethers), or other oxidizing agents. While sometimes harnessed for synthetic purposes, unintentional oxidation during storage or reaction setup leads to the formation of a significant impurity that can be difficult to remove.

Boronic acids can undergo reversible self-condensation to form cyclic trimers known as boroxines, with the elimination of water. This is a dehydration process and is often not considered irreversible degradation, as the boroxine can be hydrolyzed back to the monomeric boronic acid. However, the presence of varying amounts of the anhydride form means that the material is a mixture, which can affect accurate weighing and stoichiometry calculations in reactions. Many commercial boronic acids are sold as a mixture containing the corresponding anhydride.

Caption: Key degradation and transformation pathways.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, strict adherence to proper storage and handling procedures is essential. The following recommendations are synthesized from safety data sheets of structurally similar compounds and general best practices for handling air- and moisture-sensitive reagents.

Core Principles of Storage

-

Temperature: Low temperature slows the rate of all chemical degradation pathways.

-

Atmosphere: An inert atmosphere prevents oxidative degradation and minimizes exposure to atmospheric moisture, which can facilitate protodeboronation and affect the boronic acid/boroxine equilibrium.

-

Light: Photodegradation can be a concern for many complex organic molecules. Protection from light is a prudent general measure.

Table 2: Recommended Storage Conditions

| Parameter | Condition | Rationale & Causality |

| Temperature | 2–8°C (Refrigerated) | Reduces the kinetic rate of degradation reactions like protodeboronation and oxidation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidation and moisture to prevent hydrolysis and maintain the acid/anhydride ratio. |

| Container | Tightly sealed, opaque vial | Prevents ingress of air and moisture. Opaque material protects against potential photodegradation. |

| Location | Dry, well-ventilated area | Ensures a stable external environment and safety in case of a container breach. |

| Incompatibles | Store away from strong oxidizing agents and strong acids. | Prevents rapid, uncontrolled degradation or hazardous reactions. |

Best Practices for Handling

-

Inert Atmosphere Equilibration: Before opening, allow the container to warm to room temperature in a desiccator or glove box antechamber. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Gas Blanket: When weighing or dispensing the material, do so under a gentle stream of argon or nitrogen. If a glove box is not available, a Schlenk line or a simple balloon setup can provide adequate protection for short periods.

-

Use Clean, Dry Equipment: Use spatulas and weighing vessels that have been oven-dried or flame-dried to remove any adsorbed water.

-

Minimize Exposure Time: Weigh the required amount of material as quickly as possible and promptly reseal the main container, purging the headspace with inert gas before tightening the cap.

-

Solvent Purity: When preparing solutions, use anhydrous solvents to avoid introducing water, and ensure solvents are free from peroxides, especially ethers like THF or dioxane.

Experimental Design for Stability Assessment

For applications where compound stability is paramount, such as in GMP synthesis or for developing analytical standards, a formal stability assessment is necessary. This involves both long-term/accelerated studies and forced degradation studies.

Rationale for Stability Testing

The goal of stability testing is twofold: to establish a retest period or shelf life under defined storage conditions and to identify potential degradation products.[4] Forced degradation (or stress testing) is a crucial part of this process, as it helps develop and validate "stability-indicating" analytical methods—methods that can separate and quantify the active ingredient from all its potential degradation products.[5][6]

Caption: A systematic workflow for stability assessment.

Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify likely degradation products and establish an analytical method capable of resolving them. A target degradation of 5-20% is typically desired, as this is sufficient to produce and detect degradants without destroying the sample.[6][7][8]

-

Preparation of Stock Solution: Prepare a stock solution of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.[8]

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24-48 hours. Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute for analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24-48 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24-48 hours. Withdraw samples and dilute for analysis.

-

Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for up to one week. Also, reflux the stock solution. Periodically sample, dissolve (if solid), and analyze.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with a PDA or Mass Spectrometry (MS) detector is ideal for separating and identifying the parent compound and any new peaks corresponding to degradation products.[9]

Conclusion

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is a potent synthetic intermediate whose utility is directly dependent on its chemical purity. It is susceptible to degradation via protodeboronation, oxidation, and can exist in equilibrium with its boroxine anhydride. These stability challenges mandate rigorous storage and handling protocols, centered on maintaining cold, dry, and inert conditions. For critical applications, a systematic experimental evaluation of stability through forced degradation and accelerated stability studies is essential to ensure the integrity of the material and the reliability of experimental outcomes. By understanding and controlling for these factors, researchers can maximize the compound's effectiveness and ensure the validity of their synthetic work.

References

-

PubChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. [Link]

-

Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

Pharmagrade. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

- Google Patents.

-

Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds. [Link]

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

ResearchGate. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

-

ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

PMC - NIH. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]

-

TU/e Repository. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

-

The Association for Research in Vision and Ophthalmology. Phenylboronic Acid Based Mucoadhesive Polymeric Micelles for Anterior Drug Delivery. [Link]

Sources

- 1. Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds / Pure and Applied Chemistry, 2017 [sci-hub.box]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid [mail.sobekbio.com]

- 4. onyxipca.com [onyxipca.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. sgs.com [sgs.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid: Synthesis, Properties, and Applications

Introduction: The Versatility of Phenylboronic Acids in Modern Chemistry

Substituted phenylboronic acids are a cornerstone of modern organic synthesis and medicinal chemistry. Their unique ability to undergo palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.[1] Beyond their role as synthetic intermediates, the boronic acid moiety itself imparts unique physicochemical properties that are increasingly exploited in drug design and for the development of advanced materials.[2] This guide provides a comprehensive technical overview of a specific, highly functionalized member of this class: 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid. While a singular "discovery" paper for this compound is not prominent in the literature, its synthetic lineage can be logically derived from established methodologies for related analogues.

Core Compound Analysis: 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid (CAS Number: 1451393-44-4) is a trifunctionalized aromatic compound featuring a boronic acid, a hydroxyl group, a chlorine atom, and a fluorine atom. This dense array of functional groups on a single phenyl ring makes it a highly valuable building block for creating diverse and complex molecular structures. The interplay of the electron-withdrawing effects of the halogens and the electron-donating nature of the hydroxyl group, along with their specific positions, significantly influences the reactivity of the boronic acid and the aromatic ring.

Chemical Structure

Caption: Chemical structure of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid.

Synthetic Pathways and Methodologies

The synthesis of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid can be logically approached through a two-step sequence: the formation of a methoxy-protected precursor followed by a demethylation reaction. This strategy is adapted from patented methods for the synthesis of the closely related 4-chloro-2-fluoro-3-methoxyphenylboronic acid.[3]

Step 1: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

The initial step involves the synthesis of the methoxy analogue, which serves as a stable and readily accessible intermediate.[4] The core of this transformation is a directed ortho-metalation followed by borylation.

Caption: Proposed synthetic workflow for 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid.

Detailed Experimental Protocol (Step 1):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-chloro-6-fluoroanisole (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The fluorine and methoxy groups direct the lithium to the C4 position.

-

Borylation: Trimethyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional hour at this temperature and then allowed to warm to room temperature overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The resulting mixture is stirred vigorously for 1-2 hours. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 4-chloro-2-fluoro-3-methoxyphenylboronic acid.[3][5]

Step 2: Demethylation to Yield 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid

The conversion of the methoxy group to a hydroxyl group is a critical step that can be achieved using various demethylating agents. Boron tribromide (BBr3) is a particularly effective, albeit strong, Lewis acid for this transformation.[6]

Detailed Experimental Protocol (Step 2):

-

Reaction Setup: The crude 4-chloro-2-fluoro-3-methoxyphenylboronic acid from Step 1 is dissolved in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.

-

Demethylation: The solution is cooled to -78 °C. Boron tribromide (1.5 eq, as a 1 M solution in DCM) is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature.

-

Quenching and Isolation: The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then diluted with more water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid.

Data Summary

| Property | Value | Source |

| Compound Name | 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid | - |

| CAS Number | 1451393-44-4 | [7][8][9][10] |

| Molecular Formula | C₆H₅BClFO₃ | - |

| Molecular Weight | 190.37 g/mol | - |

| Appearance | Off-white to white solid (predicted) | - |

| Precursor Name | 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | [4] |

| Precursor CAS | 944129-07-1 | [4][11] |

| Precursor Formula | C₇H₇BClFO₃ | [4] |

| Precursor Mol. Wt. | 204.39 g/mol | [4] |

Applications and Future Outlook

The strategic placement of reactive functional groups on the 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid scaffold makes it a highly attractive building block for drug discovery and materials science.

-

Medicinal Chemistry: This compound can serve as a key intermediate in the synthesis of complex bioactive molecules. The boronic acid moiety is primed for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse aryl or heteroaryl substituents. The hydroxyl group provides a handle for further functionalization, such as ether or ester formation, to modulate solubility and pharmacokinetic properties. The chloro and fluoro substituents can enhance binding affinity to biological targets and improve metabolic stability.[1]

-

Materials Science: Phenylboronic acids are known to interact with diols, a property that has been leveraged in the development of sensors, particularly for glucose monitoring.[1] The specific electronic properties conferred by the halogen and hydroxyl groups could be exploited to fine-tune the performance of such sensory materials.

Conclusion

While the formal history of the initial discovery of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid remains to be fully elucidated in seminal literature, a robust and logical synthetic pathway can be confidently proposed based on well-established organometallic and functional group transformation chemistries. The compound's dense functionalization presents a wealth of opportunities for researchers in both academic and industrial settings, positioning it as a valuable tool for the synthesis of novel pharmaceuticals and advanced materials.